An In-depth Technical Guide to 5-Chloropyridine-2-sulfonamide: Properties, Structure, and Synthetic Considerations
An In-depth Technical Guide to 5-Chloropyridine-2-sulfonamide: Properties, Structure, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloropyridine-2-sulfonamide is a heterocyclic organic compound that has garnered interest within the fields of medicinal chemistry and drug discovery. Its structure, which incorporates a pyridine ring, a chloro substituent, and a sulfonamide functional group, presents a unique combination of electronic and steric properties that make it a valuable scaffold for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and synthetic approaches for 5-Chloropyridine-2-sulfonamide, offering insights for its application in research and development. While experimental data for this specific compound is limited in publicly accessible literature, this guide extrapolates information from closely related analogues and foundational chemical principles to provide a robust resource for professionals in the field.
Introduction: The Significance of Pyridine Sulfonamides in Medicinal Chemistry
The sulfonamide functional group is a cornerstone in pharmaceutical sciences, present in a wide array of drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[1][2] The pyridine ring is also a "privileged scaffold" in medicinal chemistry, recognized for its ability to participate in hydrogen bonding and other non-covalent interactions, which can enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.[3] The strategic combination of these two moieties in 5-Chloropyridine-2-sulfonamide results in a molecule with significant potential as a building block for the synthesis of new chemical entities with tailored biological activities.[4] The presence of a chlorine atom at the 5-position of the pyridine ring provides a reactive handle for further chemical modifications, allowing for the generation of diverse compound libraries for screening and optimization.[3]
Physicochemical and Structural Properties
Core Chemical Identifiers
| Property | Value | Source |
| CAS Number | 19506-41-3 | [5][6] |
| Molecular Formula | C₅H₅ClN₂O₂S | [5][6] |
| Molecular Weight | 192.62 g/mol | [6] |
| IUPAC Name | 5-chloropyridine-2-sulfonamide | [5] |
Predicted Physical Properties
| Property | Predicted Value | Notes |
| Appearance | White to off-white powder | Based on typical appearance of similar organic compounds.[5] |
| Melting Point | Not available | Experimental data is not published. |
| Boiling Point | Not available | Likely to decompose at high temperatures. |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Predicted based on the polarity of the functional groups. |
| pKa | Not available | The sulfonamide proton is acidic, and the pyridine nitrogen is basic. |
Molecular Structure
The molecular structure of 5-Chloropyridine-2-sulfonamide is characterized by a pyridine ring substituted with a chlorine atom at the 5-position and a sulfonamide group at the 2-position.
Figure 1. 2D Chemical Structure of 5-Chloropyridine-2-sulfonamide.
The sulfonamide group can act as both a hydrogen bond donor (N-H) and acceptor (S=O), while the pyridine nitrogen can act as a hydrogen bond acceptor. These features are critical for its potential interactions with biological targets.
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible and efficient synthesis of 5-Chloropyridine-2-sulfonamide would likely proceed via a two-step sequence starting from a readily available precursor. While a specific protocol for this exact molecule is not detailed in the literature, a general and reliable method can be proposed based on established sulfonamide synthesis.[7]
The logical precursor for this synthesis is 2-Chloropyridine-5-sulfonyl chloride . A detailed protocol for the synthesis of a similar compound, 2-chloropyridine-5-sulfonyl chloride, from 2-chloro-5-aminopyridine has been described.[8] This sulfonyl chloride can then be converted to the desired sulfonamide by reaction with ammonia.
Figure 2. Proposed synthetic workflow for 5-Chloropyridine-2-sulfonamide.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 2-Chloropyridine-5-sulfonyl chloride (based on analogous procedures) [8]
-
Dissolve 2-chloro-5-aminopyridine in a mixture of concentrated hydrochloric acid and glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of sulfur dioxide and a catalytic amount of copper(II) chloride in acetic acid.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-chloropyridine-5-sulfonyl chloride.
Step 2: Synthesis of 5-Chloropyridine-2-sulfonamide
-
Dissolve the 2-chloropyridine-5-sulfonyl chloride in a suitable organic solvent (e.g., THF, acetone).
-
Cool the solution in an ice bath.
-
Add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Remove the organic solvent under reduced pressure.
-
The resulting aqueous solution can be acidified to precipitate the product, or extracted with an organic solvent.
-
The crude product can be purified by recrystallization or column chromatography.
Chemical Reactivity
The reactivity of 5-Chloropyridine-2-sulfonamide is dictated by its three main components: the pyridine ring, the chloro substituent, and the sulfonamide group.
-
Sulfonamide Group: The protons on the sulfonamide nitrogen are acidic and can be deprotonated with a base. The resulting anion can participate in various reactions, such as alkylation or acylation.
-
Pyridine Ring: The pyridine nitrogen is basic and can be protonated or quaternized. The electron-withdrawing nature of the sulfonyl and chloro groups makes the pyridine ring less susceptible to electrophilic aromatic substitution compared to pyridine itself.
-
Chloro Substituent: The chlorine atom can be displaced by nucleophiles via nucleophilic aromatic substitution (SNAr) reactions, especially when the pyridine ring is activated. This allows for the introduction of a wide range of functional groups at the 5-position.
Spectroscopic Characterization (Predicted)
1H NMR Spectroscopy
The 1H NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the positions of the chloro and sulfonamide groups.
-
H-3, H-4, H-6 protons: These protons will appear as doublets or doublets of doublets in the range of δ 7.5-9.0 ppm. The exact chemical shifts will depend on the electronic effects of the substituents.
13C NMR Spectroscopy
The 13C NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring.
-
C-2 and C-5: The carbons directly attached to the sulfonamide and chloro groups will be significantly influenced by their electronic effects.
-
C-3, C-4, C-6: The remaining carbons will resonate at chemical shifts typical for substituted pyridines. The expected range for the aromatic carbons is δ 120-160 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the sulfonamide and pyridine functional groups.[2]
-
N-H stretching: Two bands in the region of 3400-3200 cm-1 corresponding to the asymmetric and symmetric stretching of the sulfonamide N-H bonds.
-
S=O stretching: Two strong bands in the regions of 1350-1310 cm-1 (asymmetric) and 1180-1140 cm-1 (symmetric) for the sulfonyl group.[5]
-
C=C and C=N stretching: Multiple bands in the 1600-1400 cm-1 region characteristic of the pyridine ring.
Mass Spectrometry
In mass spectrometry, 5-Chloropyridine-2-sulfonamide is expected to show a molecular ion peak (M+) corresponding to its molecular weight. A characteristic fragmentation pattern for sulfonamides involves the loss of SO₂ (64 Da).[8] The isotopic pattern of the chlorine atom (35Cl and 37Cl in a ~3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment peaks.
Applications in Research and Drug Discovery
While specific biological activities of 5-Chloropyridine-2-sulfonamide are not extensively documented, its structural motifs suggest a range of potential applications in medicinal chemistry.[9][10] Sulfonamide-containing compounds are known to exhibit a wide spectrum of pharmacological activities, including:
-
Antibacterial agents: As analogues of p-aminobenzoic acid (PABA), they can inhibit dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[11]
-
Carbonic anhydrase inhibitors: This class of drugs is used in the treatment of glaucoma, edema, and other conditions.
-
Anticancer agents: Certain sulfonamides have shown efficacy as anticancer agents through various mechanisms.[12]
-
Anti-inflammatory agents: The well-known COX-2 inhibitor celecoxib contains a sulfonamide moiety.[13]
The 5-chloropyridine-2-sulfonamide scaffold can serve as a starting point for the design and synthesis of novel inhibitors for various enzymes and receptors. The chloro group allows for the exploration of structure-activity relationships (SAR) by introducing different substituents to probe the binding pocket of a biological target.[14]
Safety and Handling
Based on the available safety data for this and similar compounds, 5-Chloropyridine-2-sulfonamide should be handled with care in a laboratory setting.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[5]
-
Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust and contact with skin and eyes.[5]
Conclusion
5-Chloropyridine-2-sulfonamide is a versatile chemical building block with significant potential for application in medicinal chemistry and drug discovery. Its combination of a pyridine ring, a reactive chloro group, and a pharmacologically important sulfonamide moiety makes it an attractive starting material for the synthesis of novel compounds with diverse biological activities. While detailed experimental data for this specific compound is currently limited, this guide provides a comprehensive overview based on established chemical principles and data from analogous structures. Further research into the synthesis, characterization, and biological evaluation of 5-Chloropyridine-2-sulfonamide and its derivatives is warranted to fully explore its therapeutic potential.
References
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- 12. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
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